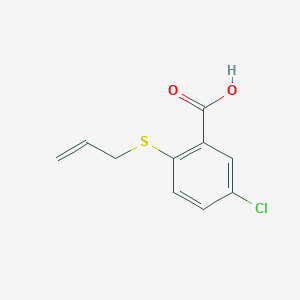
Benzoic acid, 5-chloro-2-(2-propenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-chloro-2-(2-propenylthio)- is an organic compound characterized by the presence of a benzoic acid core substituted with a chlorine atom at the 5-position and a 2-propenylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-(2-propenylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorobenzoic acid and allylthiol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the benzoic acid derivative.
Catalysts: A catalyst such as a palladium complex may be used to enhance the reaction rate and yield.
Solvent: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 5-chloro-2-(2-propenylthio)- may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 5-chloro-2-(2-propenylthio)- can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 5-chloro-2-(2-propenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-(2-propenylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 5-chloro-2-(2-propenylthio)-: Unique due to the presence of both chlorine and 2-propenylthio groups.
Benzoic acid, 5-chloro-2-methylthio-: Similar structure but with a methylthio group instead of 2-propenylthio.
Benzoic acid, 5-chloro-2-ethylthio-: Contains an ethylthio group, differing in the length of the alkyl chain.
Uniqueness
The presence of the 2-propenylthio group in benzoic acid, 5-chloro-2-(2-propenylthio)- imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62176-42-5 |
|---|---|
Molecular Formula |
C10H9ClO2S |
Molecular Weight |
228.70 g/mol |
IUPAC Name |
5-chloro-2-prop-2-enylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H9ClO2S/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) |
InChI Key |
OFSPNRJNOMMPOM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















